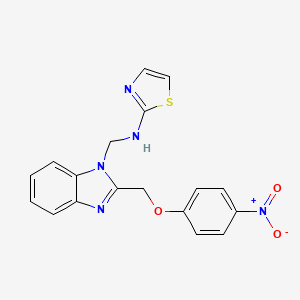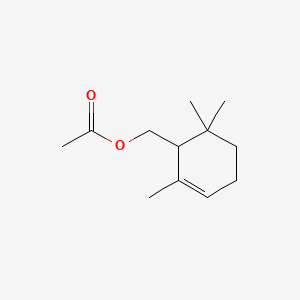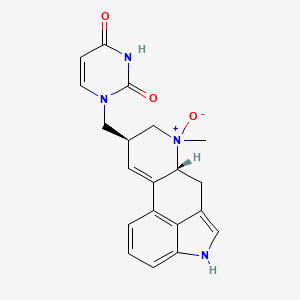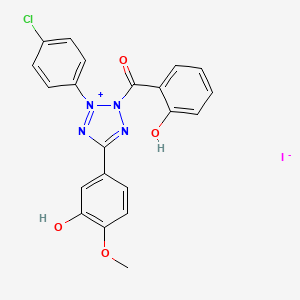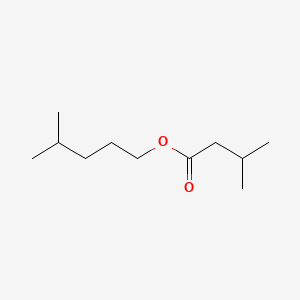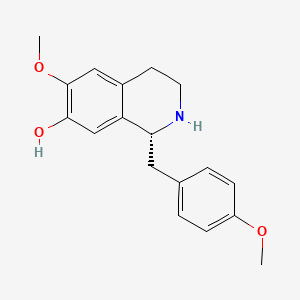
4'-O-Methylcoclaurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-O-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is derived from the methylation of 3’-hydroxy-N-methylcoclaurine and plays a crucial role in the biosynthesis of other significant alkaloids, such as reticuline. It is primarily found in plants like Coptis chinensis and is involved in the production of berberine, a well-known pharmaceutical alkaloid with various therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylcoclaurine typically involves the methylation of 3’-hydroxy-N-methylcoclaurine. This reaction is catalyzed by the enzyme 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the 4’-oxygen atom of 3’-hydroxy-N-methylcoclaurine .
Industrial Production Methods: In an industrial setting, the production of 4’-O-Methylcoclaurine can be enhanced through metabolic engineering of plants like Coptis japonica. By overexpressing the 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase gene, the yield of 4’-O-Methylcoclaurine and related alkaloids can be significantly increased .
化学反应分析
Types of Reactions: 4’-O-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex alkaloids.
Reduction: This reaction can modify the functional groups on the molecule.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-O-Methylcoclaurine, such as reticuline, which is a key intermediate in the biosynthesis of other alkaloids .
科学研究应用
4’-O-Methylcoclaurine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids.
Biology: It is studied for its role in plant metabolism and its biosynthetic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceutical compounds like berberine
作用机制
The mechanism of action of 4’-O-Methylcoclaurine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by:
Molecular Targets: The primary molecular targets include enzymes involved in alkaloid biosynthesis.
Pathways Involved: The biosynthetic pathway of 4’-O-Methylcoclaurine is part of the larger benzylisoquinoline alkaloid biosynthesis pathway.
相似化合物的比较
4’-O-Methylcoclaurine is unique compared to other similar compounds due to its specific role in the biosynthesis of reticuline and other alkaloids. Similar compounds include:
3’-Hydroxy-N-methylcoclaurine: The precursor to 4’-O-Methylcoclaurine.
Reticuline: A direct product of 4’-O-Methylcoclaurine methylation.
Norcoclaurine: Another benzylisoquinoline alkaloid involved in similar biosynthetic pathways
属性
CAS 编号 |
154727-04-5 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
InChI 键 |
XIEZJSPLHXEHSK-MRXNPFEDSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


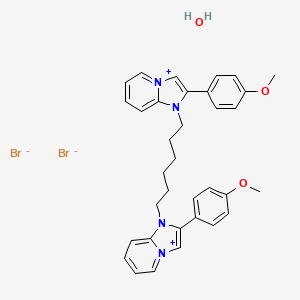
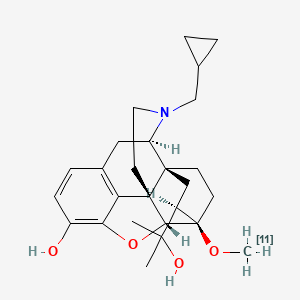
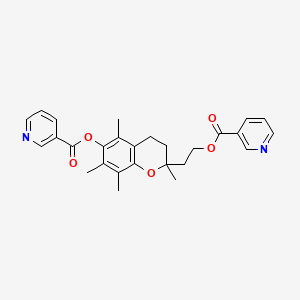
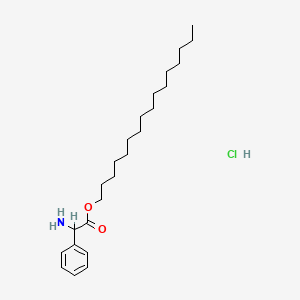
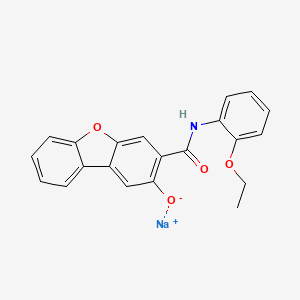
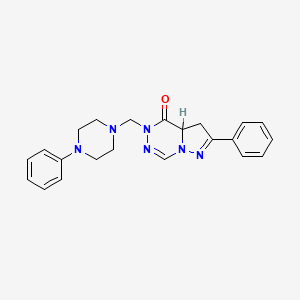
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)

